(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a synthetic compound characterized by its complex structure and specific functional groups. It is part of the quinazoline family, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 374.8 g/mol. The compound features a dichlorophenyl group and a tetrahydrofuran moiety, which contribute to its unique properties and potential applications in medicinal chemistry.
The chemical reactivity of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine can be attributed to its functional groups. Key reactions include:
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine exhibits significant biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain kinases involved in tumor growth and proliferation. Additionally, the compound may exhibit antimicrobial properties and has been explored in the context of treating various diseases.
The synthesis of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multi-step organic reactions. A common method includes:
For example, one method involves reacting 4-(3,4-dichlorophenyl)amino-6-nitroquinazoline with tetrahydrofuran derivatives in the presence of reducing agents like Raney nickel under controlled conditions .
The primary applications of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine lie in pharmaceutical research and development:
Interaction studies involving (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine focus on its binding affinity to various targets such as protein kinases. These studies reveal insights into how the compound modulates signaling pathways involved in cell growth and survival. High-throughput screening methods are often employed to evaluate its efficacy against different cancer cell lines.
Several compounds share structural similarities with (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine | 314771-88-5 | 0.91 | Contains a nitro group instead of diamine |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | 912556-91-3 | 0.88 | Features a methoxy group |
N-(4-(3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide | 267243-28-7 | 0.86 | Incorporates a morpholinopropoxy side chain |
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | 0.91 | Contains a methoxy group at a different position |
These compounds highlight the structural diversity within the quinazoline family while emphasizing the unique characteristics of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine due to its specific functional groups that may influence its biological activity and therapeutic potential.